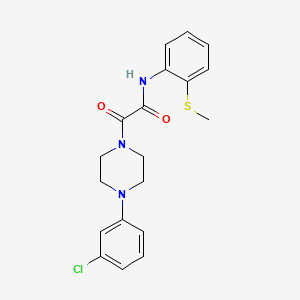

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

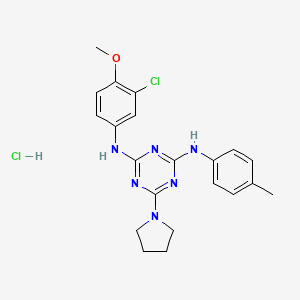

The synthesis of thiophene derivatives, which are essential components of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea, has been a topic of interest in recent years . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea consists of a cyclopropyl group, a thiophen-2-ylmethyl group, and a urea group.

Chemical Reactions Analysis

Thiophene derivatives, such as 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea, have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .

Aplicaciones Científicas De Investigación

Urea Derivatives in Plant Biology

Urea derivatives, such as cytokinin-like compounds, play a crucial role in plant biology by regulating cell division and differentiation. These synthetic compounds have been identified to specifically enhance adventitious root formation, with studies focusing on their structure-activity relationships to optimize their biological activity (Ricci & Bertoletti, 2009).

Molecular Interactions and Reactivity

Research on urea and thiourea derivatives has explored their interactions with various anions and their potential in catalysis. For instance, the study of non-racemic atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives revealed insights into their binding constants and enantioselectivities, contributing to our understanding of molecular recognition and organocatalysis (Roussel et al., 2006).

Synthetic Applications

Urea derivatives have been utilized in synthetic chemistry for the generation of diverse organic compounds. For example, the synthesis of 2-amino-4H-3,1-benzoxazines and benzothiazines through the rearrangement of o-cyclopropylphenylureas showcases the versatility of urea derivatives in facilitating complex rearrangements and ring formations (Fedotov et al., 2008).

Biomedical Research

In the context of biomedical research, urea derivatives have been studied for their pharmacological properties. Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase, for example, demonstrates the potential of urea derivatives in developing novel therapeutics for pain and inflammatory conditions (Rose et al., 2010).

Photovoltaic and Electronic Applications

Cyclic thiourea/urea functionalized dyes have been designed for use in dye-sensitized solar cells (DSSCs), indicating the role of urea derivatives in improving the efficiency of renewable energy technologies. These studies highlight how structural modifications of urea derivatives can significantly impact photovoltaic performance (Wu et al., 2013).

Propiedades

IUPAC Name |

1-cyclopropyl-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(11-7-3-4-7)10-6-8-2-1-5-13-8/h1-2,5,7H,3-4,6H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFWXLLWPHRRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2591558.png)

![2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2591559.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2591563.png)

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2591565.png)

![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)

![1-(2,4-dichlorobenzyl)-3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone](/img/structure/B2591573.png)

![1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2591575.png)